molecular formula C36H60O6 B167210 Triisononyl trimellitate CAS No. 53894-23-8

Triisononyl trimellitate

Cat. No. B167210
CAS RN: 53894-23-8
M. Wt: 588.9 g/mol
InChI Key: YPDXSCXISVYHOB-UHFFFAOYSA-N
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Description

Triisononyl trimellitate (TINTM) is an oily, limpid, anhydrous liquid with a mild characteristic odor . It is soluble in common organic solvents but insoluble in water . The molecular formula of TINTM is C36H60O6 .


Synthesis Analysis

TINTM can be synthesized by adding trimellitic acid anhydride and isononyl alcohol with a mole ratio of 1:3.5-1:4.5 into a reaction kettle . The mixture is stirred and the temperature is raised to 185-195°C. A catalyst is then added and the temperature is further raised to 185-245°C for a reaction time of 3-4 hours .


Molecular Structure Analysis

The molecular formula of TINTM is C36H60O6 . It has an average mass of 588.858 Da and a monoisotopic mass of 588.438965 Da .


Chemical Reactions Analysis

The synthesis of TINTM involves a reaction between trimellitic acid anhydride and isononyl alcohol . The reaction is facilitated by a catalyst and occurs at elevated temperatures .


Physical And Chemical Properties Analysis

TINTM is characterized by its superior temperature resistance and very low volatility . It has a density of 1.0±0.1 g/cm³, a boiling point of 617.6±35.0°C at 760 mmHg, and a flash point of 248.6±26.0°C .

Scientific Research Applications

  • Metabolism and Kinetics in Humans

    • Triisononyl trimellitate, used as a plasticizer in medical devices, has been studied for its metabolism and elimination kinetics in humans. It is hydrolyzed to di- and monoester isomers in the body, exhibiting slow metabolism and excretion rates (Höllerer et al., 2018).
  • Hepatotoxicity Studies

    • Research on hepatotoxicity induced by triisononyl trimellitate in mice has revealed its impact on gene expression in the liver, affecting cell cycle, metabolic processes, and oxidative activity, providing insights into its potential toxicological effects (Chen et al., 2016).
  • Physical Properties Measurement

    • Studies have measured the density, kinematic viscosity, and refractive index of triisononyl trimellitate, providing essential data for its industrial applications, especially in calibration of viscometers (Lorenzi et al., 1998).
  • Release from PVC Medical Devices

    • The release of triisononyl trimellitate from PVC medical devices into intravenous preparations has been investigated, highlighting its migration into contact liquids and the need for monitoring its presence in medical environments (Ito et al., 2008).
  • Safety in Food Contact Materials

    • The safety of triisononyl trimellitate as a plasticizer in food contact materials has been assessed, considering its genotoxicity, metabolism, and potential accumulation in humans (Silano et al., 2019).
  • Method Development for Metabolite Determination

    • A method for the determination of metabolites of triisononyl trimellitate in blood has been developed, aiding in the understanding of its metabolism in humans (Höllerer et al., 2017).
  • Viscosity Reference Correlation for Industrial Use

    • Triisononyl trimellitate has been examined for its potential as a reference fluid in industrial applications, especially for viscometer calibration at high temperatures and pressures (Wakeham et al., 2017).
  • Monitoring of Main Metabolites in Urine

    • A method for the sensitive monitoring of the main metabolites of triisononyl trimellitate in urine has been developed, enhancing the understanding of its metabolism and excretion in humans (Kuhlmann et al., 2021).

Safety And Hazards

When handling TINTM, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn .

Future Directions

The global TINTM market is set to experience steady growth in the future, driven by continuous technological advancements, growing environmental awareness, and the rising need for streamlined operations . It is anticipated that industry players will focus on product innovation, strategic collaborations, and geographical expansion to seize evolving market opportunities .

properties

IUPAC Name

tris(7-methyloctyl) benzene-1,2,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60O6/c1-28(2)19-13-7-10-16-24-40-34(37)31-22-23-32(35(38)41-25-17-11-8-14-20-29(3)4)33(27-31)36(39)42-26-18-12-9-15-21-30(5)6/h22-23,27-30H,7-21,24-26H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDXSCXISVYHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCC(C)C)C(=O)OCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274203
Record name Tris(7-methyloctyl) trimellitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisononyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Triisononyl trimellitate

CAS RN

53894-23-8, 890091-51-7
Record name Triisononyl trimellitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053894238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisononyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tris(7-methyloctyl) trimellitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triisononyl benzene-1,2,4-tricarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.480
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIISONONYL TRIMELLITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T06P0GMA66
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
L Tao, H Tan, X Qiao, L Li, Y Yu, J Xie… - … Science & Technology, 2022 - ACS Publications
… monoisobutyrate (341 ng/g), 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (105 ng/g), isopropyl myristate (154 ng/g), di(2-ethylhexyl) sebacate (69.1 ng/g), triisononyl trimellitate (64.4 ng/…
Number of citations: 12 pubs.acs.org
B Bashta, W Brostow, G Granowski… - Macromolecular …, 2016 - Wiley Online Library
… As plasticizer we have used ditridecyl phthalate (DTDP) and triisononyl trimellitate (TINTM) … of plasticizers: ditridecyl phthalate (DTDP) and triisononyl trimellitate (TINTM) in the 2:3 ratio. …
Number of citations: 11 onlinelibrary.wiley.com
R Brown, S Russell, S May, F Regan… - Advanced …, 2017 - Wiley Online Library
… Triisononyl trimellitate, diisobuyl phthalate, acetyl tri-n-butyl citrate, tri-n-butyl citrate, triethyl … Interestingly, the chemical structure of TINTM (triisononyl trimellitate) is highly branched, …
Number of citations: 15 onlinelibrary.wiley.com
VPY Gadzekpo, GD Christian - Analytical letters, 1983 - Taylor & Francis
… WEElBRANE 1: The general procedure used to prepare WC - neutral carrier mranes was to mix 1.36 g of triisononyl trimellitate with 0.60 g of WC . The mixture was stirred until all the …
Number of citations: 46 www.tandfonline.com
W Brostow, S Brumbley, M Gahutishvili… - Macromolecular …, 2016 - Wiley Online Library
New compositions based on arsenic oxide nanoparticles and poly(vinyl chloride) (PVC) were prepared. Sufficient antibacterial activity has been achieved for Escherichia coli and …
Number of citations: 7 onlinelibrary.wiley.com
JT Loadholt, S Kaufman - Journal of Vinyl Technology, 1982 - Wiley Online Library
… For example, the polyethylene shows slightly more change than the flame-retarded polyethylene, and the triisononyl trimellitate is slightly higher than the 7,9 trimellitate. Only careful, …
S Hayashi, H Sakakida, M Oyama… - Rubber chemistry …, 1991 - meridian.allenpress.com
HNBR, hydrogenated nitrile rubber, is a heat-, oil-, and fuel-resistant elastomer produced by the selective hydrogenation of NBR. As shown in Table I, HNBR is a highly saturated nitrile …
Number of citations: 40 meridian.allenpress.com
S DOMENEK - Poly (lactic acid) Science and Technology …, 2014 - books.google.com
Poly (lactic acid)(PLA) offers the opportunity to replace petroleum-based commodity plastics in a cost-effective way because of its numerous advantages, such as ease of processing, …
Number of citations: 0 books.google.com
G Korotcenkov, G Korotcenkov - … for Applications Volume 2: New Trends …, 2014 - Springer
… plasticizers such as di-n-undecylphthalate and di-2-ethylhexyladipate (DOA), and the so-called permanent plasticizers such as tri-2-ethyl hexyl trimellitate (TOTM), triisononyl trimellitate, …
Number of citations: 4 link.springer.com
WA Edwards, AC Shah, B Mikofalvy - … Handbook of the Society of the …, 1991 - Springer
… Specialized monomeric esters that are gaining some favor in formulating are the trimellitates, including trioctyl trimellitate (TOTM), triisooctyl trimellitate (TIOTM), triisononyl trimellitate, …
Number of citations: 2 link.springer.com

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